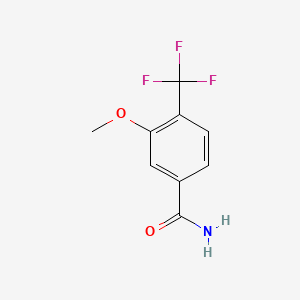

3-Methoxy-4-(trifluoromethyl)benzamide

Vue d'ensemble

Description

3-Methoxy-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the trifluoromethylation of a methoxy-substituted benzamide precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-methoxy-4-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

3-Methoxy-4-(trifluoromethyl)benzamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it a valuable building block for developing drugs targeting neurological disorders and other medical conditions. For instance, research indicates its potential in creating compounds that modulate cellular pathways associated with inflammatory diseases and central nervous system (CNS) disorders such as depression and anxiety .

Case Study:

A notable study demonstrated the synthesis of benzamide derivatives, including this compound, which showed efficacy in treating CNS disorders like schizophrenia and Parkinson's disease. The structural optimization of these compounds led to improved pharmacological profiles, highlighting the importance of trifluoromethyl groups in enhancing biological activity .

Agricultural Chemistry

Enhancement of Agrochemicals:

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy against various pests and weeds, contributing to improved crop yields. The trifluoromethyl group imparts unique properties that enhance the biological activity of these compounds .

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy Description |

|---|---|---|

| This compound | Pesticide formulation | Improved efficacy against key weed species |

| Fluazifop-butyl | Herbicide | First TFMP derivative with high herbicidal activity |

Material Science

Development of Advanced Materials:

The compound is also explored within material science for its potential in creating advanced materials. Research indicates that it can be utilized in the development of polymers with enhanced thermal and chemical resistance, making it suitable for various industrial applications .

Case Study:

A study focusing on polymer composites highlighted how incorporating trifluoromethyl-substituted compounds like this compound led to improvements in mechanical properties and resistance to environmental degradation .

Environmental Studies

Chemical Behavior Assessment:

Research on the environmental impact of this compound focuses on its behavior and degradation in various ecosystems. Understanding its persistence and potential toxicity is crucial for assessing chemical safety and environmental impact.

Data Table: Environmental Impact Studies

| Study Focus | Key Findings |

|---|---|

| Degradation Pathways | Identified pathways for breakdown in soil |

| Toxicity Assessments | Evaluated effects on aquatic organisms |

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)benzamide

- 3-Methoxybenzamide

- 4-Methoxybenzamide

Comparison

3-Methoxy-4-(trifluoromethyl)benzamide is unique due to the simultaneous presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 4-(trifluoromethyl)benzamide, the methoxy group in this compound enhances its electron-donating ability, potentially altering its reactivity and interaction with biological targets .

Activité Biologique

3-Methoxy-4-(trifluoromethyl)benzamide is an organic compound with significant potential in various biological applications. Its unique structural features, including a methoxy group and a trifluoromethyl group attached to a benzamide framework, contribute to its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H9F3N2O

- Molecular Weight : 219.16 g/mol

- Appearance : White crystalline solid

- Melting Point : 219–221 °C

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, although specific pharmacological data remain limited. Compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Inhibition of specific enzyme pathways

Preliminary studies suggest that this compound may interact with multiple biological targets. The exact mechanisms remain to be fully elucidated; however, several potential interactions have been identified:

- Kinase Inhibition : Similar compounds have shown activity as pan-kinase inhibitors, which are crucial in regulating various signaling pathways involved in cancer progression .

- Antimalarial Activity : Research indicates that benzamide derivatives can exhibit antiplasmodial activity against Plasmodium falciparum, suggesting a potential application in malaria treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | C15H13F3N2O2 | Contains a pyridine ring; potential for diverse biological activity |

| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | C10H10F3N2O2 | Methyl substitution alters reactivity and solubility |

| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | C16H14F3N | Exhibits different biological properties due to additional methyl group |

These comparisons highlight that while this compound shares common features with other compounds, its specific combination of functional groups may confer unique properties warranting further exploration.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that related benzamide derivatives possess anticancer activity through the inhibition of specific kinases involved in cell proliferation. For instance, derivatives designed from a similar scaffold demonstrated significant potency against various cancer cell lines .

- Antimicrobial Activity : Research has indicated that certain benzamide compounds exhibit antimicrobial properties against gram-positive and gram-negative bacteria. These findings suggest that this compound may also possess similar capabilities.

Future Directions for Research

Further investigations are essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Recommended areas for future research include:

- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.

Propriétés

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTJARUSYAWEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.